3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, two methoxy groups, and a methylbenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride to form the benzoylated intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzoyl and sulfonyl groups may enhance binding affinity and selectivity for certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is unique due to the presence of multiple functional groups that can interact synergistically to enhance its biological activity. The combination of benzoyl, methoxy, and sulfonyl groups provides a distinct chemical profile that sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-18(12-10-16)32(28,29)25-19-13-22(30-2)23(31-3)14-21(19)26-15-20(25)24(27)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUUUMRUUTMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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